O-[(5-Amino-2-phenyl-7-benzoxazolyl)methyl]-3,5-dichloro-L-tyrosine is a L-type amino acid transporter 1 (LAT1) specific and potent inhibitor that suppresses proliferation in cancer cell lines.
JPH203, also known as KYT-0353, is a potent and selective LAT1 selective ( L-type amino acid transporter 1) inhibitor. JPH203 can very potently inhibit l-leucine uptake. JPH203 inhibits YD-38 cell growth. JPH203 up-regulated the population of apoptotic YD-38 cells through the activation of apoptotic factors, including caspases and PARP.
JPH203
CAS No.: 1037592-40-7
Cat. No.: VC0531382
Molecular Formula: C23H19Cl2N3O4
Molecular Weight: 472.3 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1037592-40-7 |
---|---|
Molecular Formula | C23H19Cl2N3O4 |
Molecular Weight | 472.3 g/mol |
IUPAC Name | (2S)-2-amino-3-[4-[(5-amino-2-phenyl-1,3-benzoxazol-7-yl)methoxy]-3,5-dichlorophenyl]propanoic acid |
Standard InChI | InChI=1S/C23H19Cl2N3O4/c24-16-6-12(8-18(27)23(29)30)7-17(25)21(16)31-11-14-9-15(26)10-19-20(14)32-22(28-19)13-4-2-1-3-5-13/h1-7,9-10,18H,8,11,26-27H2,(H,29,30)/t18-/m0/s1 |
Standard InChI Key | XNRZJPQTMQZBCE-SFHVURJKSA-N |
Isomeric SMILES | C1=CC=C(C=C1)C2=NC3=CC(=CC(=C3O2)COC4=C(C=C(C=C4Cl)C[C@@H](C(=O)O)N)Cl)N |
SMILES | C1=CC=C(C=C1)C2=NC3=CC(=CC(=C3O2)COC4=C(C=C(C=C4Cl)CC(C(=O)O)N)Cl)N |
Canonical SMILES | C1=CC=C(C=C1)C2=NC3=CC(=CC(=C3O2)COC4=C(C=C(C=C4Cl)CC(C(=O)O)N)Cl)N |
Appearance | White to off-white solid powder |
Introduction
Discovery and Development of JPH203
Rationale for LAT1 Targeting in Oncology
The L-type amino acid transporter 1 (LAT1) has emerged as a compelling therapeutic target due to its overexpression in over 20 cancer types, including glioblastoma, pancreatic adenocarcinoma, and hormone-refractory prostate cancer . LAT1 mediates cellular uptake of large neutral amino acids (e.g., leucine, phenylalanine) that fuel mTORC1 signaling and protein synthesis in rapidly proliferating tumors . Unlike normal tissues where LAT1 expression is restricted to specialized barriers (e.g., blood-brain barrier), malignant cells exhibit 3–10-fold higher LAT1 levels, creating a therapeutic window . JPH203 was designed to exploit this differential expression through selective LAT1 inhibition.
Chemical Optimization and Selectivity Profile
JPH203 evolved from structure-activity relationship studies on tyrosine analogs, incorporating a 5-amino-2-phenylbenzoxazol side chain to enhance LAT1 affinity . Comparative analyses show 50–100-fold selectivity for LAT1 over LAT2 (SLC7A8), with sub-micromolar IC<sub>50</sub> values (0.36–0.54 nM in Xenopus oocyte assays) . This selectivity stems from interactions with LAT1-specific residues:
-
Phe252: Forms T-shaped π-π stacking with JPH203’s terminal phenyl group
-
Ser144/Val400: Differ from LAT2’s Asn144/Val400, creating a steric barrier to JPH203 binding
Modifying these residues (e.g., F252W mutation) increases JPH203 potency by 15-fold, highlighting the critical role of aromatic interactions .
Molecular Mechanism of Action
Structural Basis of LAT1 Inhibition
Cryo-EM structures (3.2–3.8 Å resolution) reveal JPH203’s unique binding mode in LAT1’s outward-facing state :
Structural Feature | Impact on LAT1 Conformation |
---|---|
U-shaped ligand conformation | Widens substrate pocket (TM3-TM10) |
Dichloro-Tyr core | Halogen bonding with Tyr259 |
Benzoxazol side chain | Induces TM10 kink (Δ12° helix angle) |
This binding stabilizes an open extracellular gate (TM1b-TM6a separation = 18 Å), preventing transition to inward-facing states required for substrate translocation . In contrast, the substrate analog BCH induces occluded states, permitting antiport activity .
Metabolic and Apoptotic Consequences
JPH203 depletes intracellular leucine/isoleucine by >80% within 4 hours in Saos2 osteosarcoma cells , triggering:
-
mTORC1 Inactivation: Reduced p-S6K1 (Thr389) and p-4EBP1 (Thr37/46) phosphorylation
-
Mitochondrial Apoptosis:
Notably, branched-chain amino acids (BCAAs) show preferential depletion, correlating with LAT1’s substrate specificity .
Clinical Development and Trial Data
Phase I Dose Escalation (N=17)
Key findings from the first-in-human trial (NCT03114388) :
Parameter | 25 mg/m² Cohort (RP2D) | 60 mg/m² Cohort (MTD) |
---|---|---|
Objective Response Rate | 20% (1 PR) | 0% |
Disease Control Rate | 60% | 33% |
Median PFS | 5.1 months | 3.8 months |
Gr ≥3 AEs | 0% | 16.7% (ALT elevation) |
A biliary tract cancer (BTC) patient achieved partial response lasting 24+ months at 25 mg/m², supporting dose-dependent efficacy .
Pharmacokinetic/Pharmacodynamic Correlates
-
BCAA Reduction: 40–60% decrease in plasma BCAAs at 25 mg/m², correlating with BMI >20.5 kg/m² (p=0.02)
Higher BMI patients showed improved drug exposure, possibly due to adipose tissue-mediated LAT1 upregulation .
Preclinical Evidence Across Tumor Types
In Vivo Efficacy (Xenograft Models)
Model | TGI (%) | Apoptosis Marker (Cleaved Caspase-3) |
---|---|---|
KB3-1 (Cervical) | 78 | 4.2-fold increase |
MIA PaCa-2 (Pancreas) | 65 | 3.8-fold increase |
22Rv1 (Prostate) | 82 | 5.1-fold increase |
Dosing at 10 mg/kg i.v. (5 days/week) achieved tumor stasis without weight loss .
Synergy with Standard Therapies
-
5-FU: Supra-additive apoptosis in colorectal PDX (CI=0.72)
Mechanistically, JPH203 sensitizes cells to nucleoside analogs by reducing dNTP pools via LAT1-mediated serine deprivation .
Future Directions and Clinical Implications
Biomarker Development
Prospective validation of candidate predictors:
-
Plasma Kyn/Trp Ratio: >0.05 (indicative of IDO1/LAT1 crosstalk)
-
BCAA Dynamics: >50% decrease post-cycle 1 associates with PFS >6 months (HR=0.32)
Next-Generation Analogues
Structure-guided modifications aim to improve CNS penetration for brain tumors:
Modification | Effect on LAT1 IC<sub>50</sub> | LogP Change |
---|---|---|
Methoxy-substitution | ↓ 0.12 nM → 0.08 nM | +0.5 |
Boronated side chain | ↑ 0.54 nM → 1.2 nM | -1.2 |
Boronated variants enable boron neutron capture therapy, achieving tumor-selective <sup>10</sup>B accumulation .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume